molecular formula C9H9BrN2O B2894482 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 861106-66-3

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B2894482
M. Wt: 241.088
InChI Key: SZMUQIIVLVKCCL-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (5-Br-3-Me-3,4-dHQ) is an important organic compound belonging to the quinazolinone family. It is a colorless crystalline solid and has a molecular weight of 221.06 g/mol. 5-Br-3-Me-3,4-dHQ has been extensively studied in recent years due to its wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Catalytic Systems and Synthetic Methodologies

One study explores an efficient catalytic system for synthesizing hydroquinazoline derivatives, highlighting the potential of using "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" in various synthetic applications. This system demonstrates high yields and offers a solvent-free condition for the synthesis process, making it environmentally friendly and cost-effective (Kefayati, Asghari, & Khanjanian, 2012).

Drug Discovery Intermediates

Another research application involves the synthesis of key intermediates in drug discovery. The compound serves as a crucial intermediate, with improved synthetic routes being developed to enhance the efficiency of its production. This advancement is significant for accelerating the drug discovery process, showcasing the compound's value in medicinal chemistry (Nishimura & Saitoh, 2016).

Novel Catalyst Development

Further research introduces novel catalysts for the synthesis of quinazoline derivatives, where "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" derivatives are synthesized through efficient catalytic reactions. These studies not only expand the chemical toolbox for creating quinazoline derivatives but also demonstrate the compound's versatility in facilitating complex chemical transformations (Bahadorikhalili et al., 2018).

Antiviral and Cytotoxic Activities

Another intriguing application is in the field of bioactive molecule synthesis, where derivatives of "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one" exhibit antiviral and cytotoxic activities. This suggests potential therapeutic applications, indicating the compound's relevance in developing new drugs with antiviral properties (Selvam, Murugesh, & Chandramohan, 2010).

Molecular Docking Studies

Lastly, molecular docking studies of quinazoline derivatives, potentially derived from "5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one," show promise in identifying new anticancer agents. These studies help in understanding the interaction mechanisms with biological targets, furthering the compound's utility in drug design and development (Agbo et al., 2015).

properties

IUPAC Name

5-bromo-3-methyl-1,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMUQIIVLVKCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC=C2Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS RN

861106-66-3
Record name 5-Bromo-3,4-dihydro-3-methylquinazolin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methylaminomethyl-phenylamine (1.153 g, 5.36 mmol) in CH2Cl2 (50 ml) was added NEt3 (1.5 ml, 10.76 mmol), triphosgen (555 mg, 1.87 mmol) at 0° C. The reaction was allowed to warm up to room temperature and stirred overnight. After the solvent was removed by using a rotary evaporator, the residue was partitioned between water and ethyl acetate. The organic layer was washed by H2O and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 5-bromo-3-methyl-3,4-dihydro-1H-quinazolin-2-one as white solid. (650 mg, 50%) MS: (M+H)+241.1.
Quantity
1.153 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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